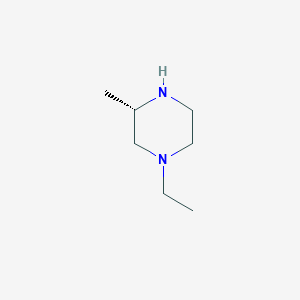![molecular formula C8H12O B7949005 (Z)-9-oxabicyclo[6.1.0]non-4-ene](/img/structure/B7949005.png)
(Z)-9-oxabicyclo[6.1.0]non-4-ene
描述
(Z)-9-oxabicyclo[6.1.0]non-4-ene is a fascinating organic compound with the molecular formula C8H12O. It is an epoxide, characterized by a three-membered ring containing an oxygen atom, which makes it highly reactive. This compound is also known as 9-oxabicyclo[6.1.0]non-4-ene or (1.alpha.,4Z,8.alpha.)-5,6-epoxycyclooctene.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-9-oxabicyclo[6.1.0]non-4-ene typically involves the epoxidation of cyclooctene derivatives. One common method is the reaction of cyclooctene with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale epoxidation reactions using more efficient catalysts and reagents to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to optimize the production process.
化学反应分析
Types of Reactions: (Z)-9-oxabicyclo[6.1.0]non-4-ene undergoes various types of reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygen-containing functional groups.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: The epoxide can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of different products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids (e.g., m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like water, alcohols, or amines can be used, often in the presence of a catalyst or under specific conditions.
Major Products Formed:
Diols: Resulting from the oxidation of the epoxide ring.
Alcohols: Formed through the reduction of the epoxide.
Substituted Products: Various nucleophilic substitution reactions yield different functionalized products.
科学研究应用
(Z)-9-oxabicyclo[6.1.0]non-4-ene has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biological systems.
Industry: It is used in the production of polymers, resins, and other materials due to its reactivity and ability to form stable structures.
作用机制
(Z)-9-oxabicyclo[6.1.0]non-4-ene is similar to other epoxides, such as (E)-9-oxabicyclo[6.1.0]non-4-ene and 1,2-epoxy-5-cyclooctene. its unique stereochemistry and reactivity profile distinguish it from these compounds. The (Z)-isomer, in particular, exhibits different reactivity compared to the (E)-isomer due to the spatial arrangement of its atoms.
相似化合物的比较
(E)-9-oxabicyclo[6.1.0]non-4-ene
1,2-epoxy-5-cyclooctene
cis-Cyclooctene oxide
1,5-Cyclooctadiene monoepoxide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
9-oxabicyclo[6.1.0]non-4-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-4-6-8-7(9-8)5-3-1/h1-2,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFPXWMSGJXUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)CCC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


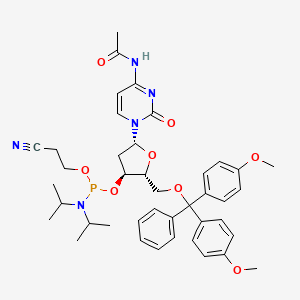
![2-{(1R,2R)-2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl}hexahydro-4,7-methano-2H-isoindole-1,3-dione](/img/structure/B7948930.png)
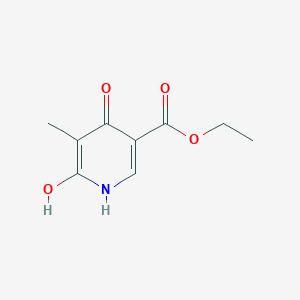
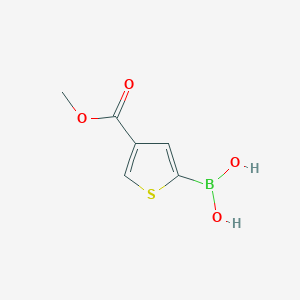
![Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B7948956.png)
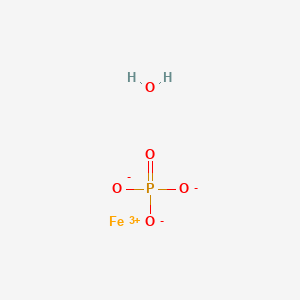
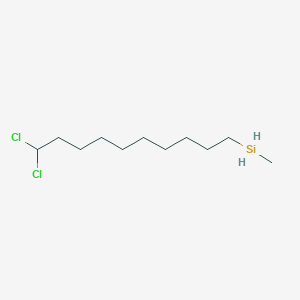
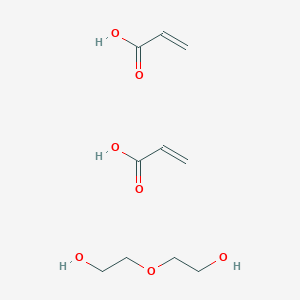
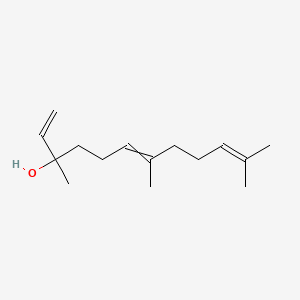
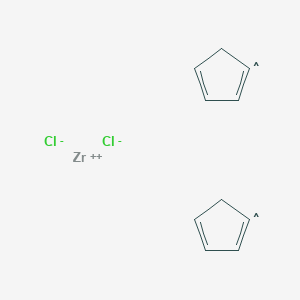


![Diazanium;3-ethyl-2-[(3-ethyl-6-sulfonato-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonate](/img/structure/B7949024.png)
